N-(benzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)sulfonyl-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4S2/c24-16-9-11-18(12-10-16)33(29,30)27-13-3-7-20(27)22(28)26(15-17-5-4-14-31-17)23-25-19-6-1-2-8-21(19)32-23/h1-2,6,8-12,17,20H,3-5,7,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSQVWQXRFGUCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)N(CC3CCCO3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and possible applications based on existing research.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the benzo[d]thiazole ring : This is achieved through the reaction of 2-aminothiophenol with a suitable fluorinated benzaldehyde.
- Introduction of the sulfonyl group : The benzo[d]thiazole derivative is then reacted with 4-fluorobenzenesulfonyl chloride using a base such as triethylamine.
- Attachment of the pyrrolidine and tetrahydrofuran moieties : The final step includes coupling with a pyrrolidine derivative that contains a carboxamide functional group.
The overall structure can be represented as follows:
The compound exhibits its biological activity primarily through interactions with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For instance, it has been suggested that it can inhibit kinases involved in inflammatory responses, potentially reducing inflammation and exhibiting anticancer properties.
Pharmacological Properties
Research indicates that compounds with similar structures often display a range of pharmacological effects, including:
- Anticancer Activity : Compounds in this class have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : By targeting inflammatory pathways, these compounds may alleviate conditions such as arthritis and other inflammatory diseases.
- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential use as antibiotics.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds. For example:
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry reported that benzo[d]thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents .
- Anti-inflammatory Research : Research indicated that similar compounds could effectively reduce cytokine production in inflammatory models, suggesting their utility in treating chronic inflammatory conditions .
- Antimicrobial Efficacy : Compounds with structural similarities have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of antimicrobial activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key factors influencing activity include:
- Substituents on the benzo[d]thiazole ring : Modifications can enhance binding affinity to biological targets.
- Fluorination : The presence of fluorine atoms often improves metabolic stability and bioavailability.
| Structural Feature | Effect on Activity |
|---|---|
| Benzo[d]thiazole ring | Enhances anticancer activity |
| Sulfonyl group | Increases solubility and bioactivity |
| Fluorine substitution | Improves binding affinity |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations :
Table 3: Reported Bioactivities of Analogues
Implications for the Target Compound :
- The 4-fluorophenylsulfonyl group may reduce ulcerogenic risk compared to nitro-substituted analogs .
Physicochemical and Pharmacokinetic Properties
Table 4: Property Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
